molecular formula C21H20N4O5S2 B11171917 1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

Cat. No.: B11171917
M. Wt: 472.5 g/mol
InChI Key: FOKIFXUJMCDLCL-UHFFFAOYSA-N
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Description

N-{5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a thiadiazole ring, and a pyrrolidine carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-YL}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various derivatives depending on the specific reaction conditions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring are known for their antimicrobial and anticancer properties.

    Pyrrolidine Carboxamide Derivatives: These compounds are studied for their potential in medicinal chemistry.

Uniqueness

N-{5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-YL}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents .

Properties

Molecular Formula

C21H20N4O5S2

Molecular Weight

472.5 g/mol

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N4O5S2/c1-30-16-9-7-15(8-10-16)25-12-14(11-19(25)26)20(27)22-21-24-23-18(31-21)13-32(28,29)17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3,(H,22,24,27)

InChI Key

FOKIFXUJMCDLCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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